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Compound of Interest

Compound Name: 3-(2-Thenoyl)propionic acid

Cat. No.: B188895

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
3-(2-Thenoyl)propionic acid, also known by its IUPAC name, 4-oxo-4-(thiophen-2-yl)butanoic
acid. The information presented herein is crucial for the identification, characterization, and
quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of 3-(2-Thenoyl)propionic acid.

Table 1: '"H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
111 S 1H -COOH
7.8-7.6 m 2H Thiophene H-3, H-5
7.15 dd 1H Thiophene H-4
3.3 t 2H -CH2-CO-
2.8 t 2H -CH2-COOH
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« 13 1
Chemical Shift (8) ppm Assignment
1925 C=0 (ketone)
178.0 C=0 (acid)
144.0 Thiophene C-2
134.5 Thiophene C-5
132.0 Thiophene C-3
128.0 Thiophene C-4
33.0 -CH2-CO-
28.0 -CH2-COOH

Table 3: IR SpectroscopicData

Wavenumber (cm—?) Assignment

3300 - 2500 (broad) O-H stretch (carboxylic acid)

1710 C=0 stretch (carboxylic acid dimer)
1665 C=0 stretch (ketone)

1520, 1415 C=C stretch (thiophene ring)

1290 C-O stretch

910 O-H bend (out-of-plane)

Table 4: Mass Spectrometry Data
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miz Relative Intensity (%) Assighment

184 40 [M]* (Molecular lon)

[C4HsS-CO]J* (Thenoyl cation)
111 100

- Base Peak
83 25 [C4HsS]* (Thienyl cation)
73 15 [M - C4H3S-COJ*
45 30 [COOH]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 3-(2-Thenoyl)propionic acid was dissolved in a suitable deuterated solvent, such
as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-ds), containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard. Both *H and 3C NMR spectra were recorded
on a spectrometer operating at a proton frequency of 400 MHz. For the *H NMR spectrum, a
sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For the 13C
NMR spectrum, a proton-decoupled sequence was used to simplify the spectrum to single lines

for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid 3-
(2-Thenoyl)propionic acid was placed directly onto the ATR crystal, and pressure was applied
to ensure good contact. The spectrum was recorded over the range of 4000-400 cm~* by co-
adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean,
empty ATR crystal was recorded prior to the sample analysis and automatically subtracted from

the sample spectrum.

Mass Spectrometry (MS)
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Mass spectral analysis was performed using an electron ionization (El) source coupled to a
guadrupole mass analyzer. A small amount of the sample was introduced into the ion source,
typically via a direct insertion probe or after separation by gas chromatography. The molecules
were ionized by a 70 eV electron beam, and the resulting positively charged fragments were
separated by the quadrupole analyzer based on their mass-to-charge ratio (m/z). The detector
recorded the relative abundance of each fragment.

Visualizations
Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting
spectroscopic data for a chemical compound like 3-(2-Thenoyl)propionic acid.
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Caption: General workflow for spectroscopic analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how the different types of spectroscopic data contribute to the final
structural determination.
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Caption: Logic of spectroscopic data interpretation.

 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of 3-(2-
Thenoyl)propionic Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b188895#spectroscopic-data-nmr-ir-ms-of-3-2-
thenoyl-propionic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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